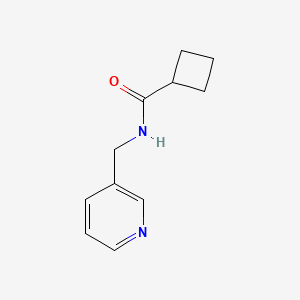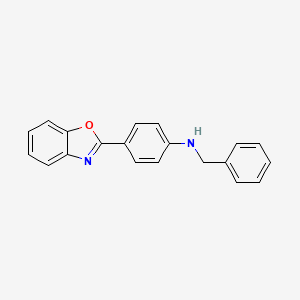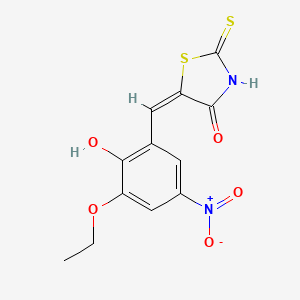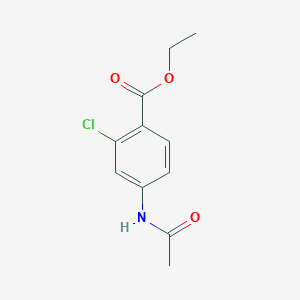![molecular formula C20H17N3O4 B5139319 4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione](/img/structure/B5139319.png)
4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a nitrophenyl group, which is a common functional group in organic chemistry, often used in the synthesis of dyes and pharmaceuticals .
Chemical Reactions Analysis
The nitrophenyl group in the molecule can undergo various reactions, including reduction to aminophenyl group . The piperazine ring can also participate in various reactions, including alkylation and acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of a piperazine ring could increase solubility in water . The nitro group in the nitrophenyl group is electron-withdrawing, which could affect the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Compound 1: serves as a precursor for the corresponding 4-thiomorpholinoaniline , which is a valuable building block in medicinal chemistry . Researchers have explored its potential in several therapeutic areas:
a. Antidiabetic Drugs: The thiomorpholine group in compound 1 has been investigated for its role in antidiabetic drug development. Modifications involving this compound may lead to novel treatments for diabetes.
b. Antimigraine Drugs: Researchers have explored the use of compound 1 in developing antimigraine medications. Its structural features could contribute to alleviating migraine symptoms.
c. Kinase Inhibitors: Compound 1 has been studied as a scaffold for designing kinase inhibitors. These inhibitors play a crucial role in cancer therapy and other diseases related to abnormal kinase activity.
d. Reverse Transcriptase Inhibitors: In the context of antiviral research, compound 1 derivatives may serve as reverse transcriptase inhibitors. These compounds target viral enzymes involved in RNA synthesis.
e. Antibiotics: The thiomorpholine moiety in compound 1 offers a unique modification site for antibiotic development. Researchers explore its potential against bacterial infections.
f. Antifungal and Antimycobacterial Agents: Compound 1 derivatives have been evaluated for their antifungal and antimycobacterial properties. These applications are essential in combating fungal and mycobacterial infections.
Nanocatalysis
Recent studies have shown that gold nanoparticle-decorated earth-abundant clay nanotubes (AuNPs-HNT) can efficiently catalyze the reduction of compound 1 to 4-morpholinoaniline (MAN) . This reaction occurs in the presence of NaBH4 without the formation of by-products . The catalytic efficiency of AuNPs-HNT makes it a promising system for green and sustainable chemical transformations.
Radiofluorination
Compound 1 has also found relevance in radiochemistry. Researchers have employed pre-activated esters (such as compound 1) for direct, one-step radiofluorination of peptides. This approach allows efficient labeling with fluorine-18 for PET imaging applications .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of the compound “4-[4-(4-nitrophenyl)-1-piperazinyl]-1,2-naphthalenedione” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Eigenschaften
IUPAC Name |
4-[4-(4-nitrophenyl)piperazin-1-yl]naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-19-13-18(16-3-1-2-4-17(16)20(19)25)22-11-9-21(10-12-22)14-5-7-15(8-6-14)23(26)27/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLOTCDEPUFVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=O)C(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Nitrophenyl)piperazino]-1,2-naphthalenedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)

![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)
![2-(benzylthio)-N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5139286.png)


![1-[4-(2,6-dichloro-4-methylphenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B5139301.png)
![8-[2-(3-phenoxyphenoxy)ethoxy]quinoline](/img/structure/B5139309.png)


![N-(4-{[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5139329.png)